1-Cyclohexylbenzimidazole
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Overview
Description
1-Cyclohexylbenzimidazole is a heterocyclic aromatic compound that consists of a benzimidazole ring substituted with a cyclohexyl group Benzimidazole itself is formed by the fusion of benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylbenzimidazole can be synthesized through several methods. One common approach involves the condensation of 1,2-phenylenediamine with cyclohexanone under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
1-Cyclohexylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it useful in biochemical studies.
Medicine: Due to its structural similarity to other bioactive benzimidazoles, it is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 1-Cyclohexylbenzimidazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Benzimidazole: The parent compound, which lacks the cyclohexyl group.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position of the benzimidazole ring.
N-Substituted Benzimidazoles: Compounds with different groups attached to the nitrogen atoms of the imidazole ring.
Uniqueness: 1-Cyclohexylbenzimidazole is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activity. This substitution can enhance the compound’s stability, bioavailability, and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-cyclohexylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-6-11(7-3-1)15-10-14-12-8-4-5-9-13(12)15/h4-5,8-11H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJYBKOKFGHSJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91820-88-1 |
Source
|
Record name | 1-cyclohexyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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